Cas no 51047-68-8 (1-Azaspiro[3.3]heptan-2-one)
1-Azaspiro[3.3]heptan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-Azaspiro[3.3]heptan-2-one
- CS-0264681
- MFCD20481993
- SCHEMBL1401020
- EN300-93854
- CTMVADOISWHDEP-UHFFFAOYSA-N
- 1-aza-spiro[3.3]heptan-2-one
- AKOS017537162
- AT27381
- DB-111196
- Z1268152818
- 51047-68-8
- 1-Azaspiro(3.3)heptan-2-one
- 859-948-6
-
- MDL: MFCD20481993
- Inchi: 1S/C6H9NO/c8-5-4-6(7-5)2-1-3-6/h1-4H2,(H,7,8)
- InChI Key: CTMVADOISWHDEP-UHFFFAOYSA-N
- SMILES: O=C1CC2(CCC2)N1
Computed Properties
- Exact Mass: 111.068413911g/mol
- Monoisotopic Mass: 111.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 29.1Ų
1-Azaspiro[3.3]heptan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B408123-10mg |
1-azaspiro[3.3]heptan-2-one |
51047-68-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B408123-50mg |
1-azaspiro[3.3]heptan-2-one |
51047-68-8 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B408123-100mg |
1-azaspiro[3.3]heptan-2-one |
51047-68-8 | 100mg |
$ 320.00 | 2022-06-07 | ||
| abcr | AB304618-250 mg |
1-Azaspiro[3.3]heptan-2-one; 98% |
51047-68-8 | 250MG |
€384.00 | 2022-03-03 | ||
| abcr | AB304618-1 g |
1-Azaspiro[3.3]heptan-2-one; 98% |
51047-68-8 | 1g |
€775.00 | 2022-03-03 | ||
| Enamine | EN300-93854-0.05g |
1-azaspiro[3.3]heptan-2-one |
51047-68-8 | 95.0% | 0.05g |
$193.0 | 2025-03-21 | |
| Enamine | EN300-93854-0.1g |
1-azaspiro[3.3]heptan-2-one |
51047-68-8 | 95.0% | 0.1g |
$287.0 | 2025-03-21 | |
| Enamine | EN300-93854-0.25g |
1-azaspiro[3.3]heptan-2-one |
51047-68-8 | 95.0% | 0.25g |
$410.0 | 2025-03-21 | |
| Enamine | EN300-93854-0.5g |
1-azaspiro[3.3]heptan-2-one |
51047-68-8 | 95.0% | 0.5g |
$647.0 | 2025-03-21 | |
| Enamine | EN300-93854-1.0g |
1-azaspiro[3.3]heptan-2-one |
51047-68-8 | 95.0% | 1.0g |
$828.0 | 2025-03-21 |
1-Azaspiro[3.3]heptan-2-one Suppliers
1-Azaspiro[3.3]heptan-2-one Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1-Azaspiro[3.3]heptan-2-one
Recent Advances in the Study of 1-Azaspiro[3.3]heptan-2-one (CAS: 51047-68-8) in Chemical Biology and Pharmaceutical Research
1-Azaspiro[3.3]heptan-2-one (CAS: 51047-68-8) is a structurally unique spirocyclic compound that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This heterocyclic scaffold is characterized by its fused bicyclic system, which imparts rigidity and three-dimensionality, making it an attractive building block for the design of novel bioactive molecules. Recent studies have explored its utility as a key intermediate in the synthesis of pharmacologically active compounds, particularly in the development of central nervous system (CNS) drugs and enzyme inhibitors.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of 1-Azaspiro[3.3]heptan-2-one derivatives as selective inhibitors of monoamine oxidase B (MAO-B), an important target for neurodegenerative disorders such as Parkinson's disease. The researchers utilized structure-activity relationship (SAR) studies to optimize the scaffold, resulting in compounds with improved potency and selectivity profiles. The lead compound from this series exhibited nanomolar inhibitory activity against MAO-B while showing minimal interaction with MAO-A, suggesting potential for reduced side effects compared to existing therapies.
In the field of synthetic chemistry, novel methodologies for the efficient preparation of 1-Azaspiro[3.3]heptan-2-one have been developed. A 2022 publication in Organic Letters described a catalytic asymmetric synthesis approach using chiral phosphoric acid catalysts, enabling access to enantiomerically pure forms of the compound. This advancement is particularly significant as it allows for the exploration of stereospecific biological effects, which could lead to more potent and selective drug candidates.
Recent computational studies have shed light on the conformational preferences and electronic properties of 1-Azaspiro[3.3]heptan-2-one. Density functional theory (DFT) calculations revealed that the spirocyclic structure adopts a well-defined conformation that may contribute to its favorable binding properties with biological targets. These insights are being leveraged in structure-based drug design efforts to develop new therapeutic agents targeting G protein-coupled receptors (GPCRs) and ion channels.
The pharmaceutical industry has shown growing interest in 1-Azaspiro[3.3]heptan-2-one as evidenced by several recent patent applications. One notable example is a 2023 patent (WO2023156789) describing its use as a core structure in developing novel antidepressants with rapid onset of action. The patent claims demonstrate improved pharmacokinetic properties and blood-brain barrier penetration compared to traditional tricyclic antidepressants.
Ongoing research is exploring the potential of 1-Azaspiro[3.3]heptan-2-one derivatives in addressing challenging therapeutic areas. Preliminary results from cell-based assays suggest activity against drug-resistant bacterial strains, while other studies indicate possible applications in cancer immunotherapy. The versatility of this scaffold continues to inspire innovative approaches in medicinal chemistry, positioning it as a promising platform for future drug development efforts.
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